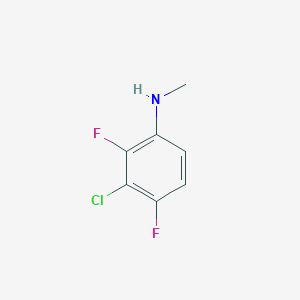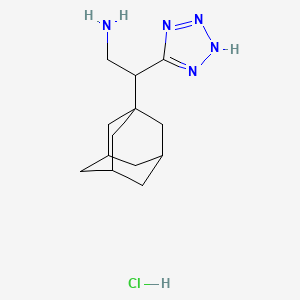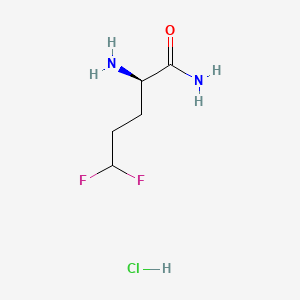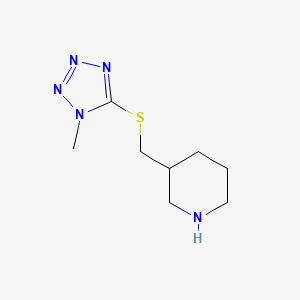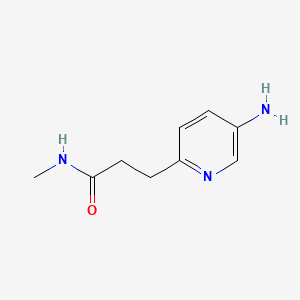![molecular formula C12H11FO3 B13483414 rac-(1R,4S,5S)-4-(3-fluorophenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid CAS No. 2770896-10-9](/img/structure/B13483414.png)
rac-(1R,4S,5S)-4-(3-fluorophenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound rac-(1R,4S,5S)-4-(3-fluorophenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid is a member of the bicyclo[2.1.1]hexane family.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,4S,5S)-4-(3-fluorophenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid typically involves photochemical reactions. One common method is the [2 + 2] cycloaddition reaction, which is used to create the bicyclic structure. This reaction is often carried out under UV light in the presence of a suitable catalyst .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
The compound undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Halogenating agents like chlorine (Cl₂) and bromine (Br₂) are often used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, rac-(1R,4S,5S)-4-(3-fluorophenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable for creating new materials with specific properties .
Biology and Medicine
In biology and medicine, this compound is explored for its potential therapeutic applications. Its structural features allow it to interact with biological targets in unique ways, making it a candidate for drug development.
Industry
In the industrial sector, the compound is used in the development of new materials, including polymers and coatings. Its stability and reactivity make it suitable for various applications.
Wirkmechanismus
The mechanism of action of rac-(1R,4S,5S)-4-(3-fluorophenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- rac-(1R,3R,4S,5S)-2-[(tert-butoxy)carbonyl]-3-methyl-2-azabicyclo[2.1.1]hexane-5-carboxylic acid
- Other bicyclo[2.1.1]hexane derivatives
Uniqueness
What sets rac-(1R,4S,5S)-4-(3-fluorophenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid apart is its specific substitution pattern and the presence of the fluorophenyl group. These features confer unique chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
2770896-10-9 |
|---|---|
Molekularformel |
C12H11FO3 |
Molekulargewicht |
222.21 g/mol |
IUPAC-Name |
(1R,4S,5S)-4-(3-fluorophenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid |
InChI |
InChI=1S/C12H11FO3/c13-8-3-1-2-7(4-8)12-5-9(16-6-12)10(12)11(14)15/h1-4,9-10H,5-6H2,(H,14,15)/t9-,10+,12-/m1/s1 |
InChI-Schlüssel |
SMVCSRRMMCMVBR-JFGNBEQYSA-N |
Isomerische SMILES |
C1[C@@H]2[C@H]([C@]1(CO2)C3=CC(=CC=C3)F)C(=O)O |
Kanonische SMILES |
C1C2C(C1(CO2)C3=CC(=CC=C3)F)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


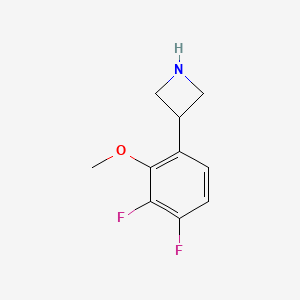
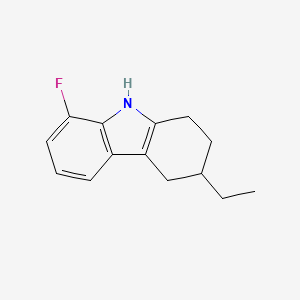
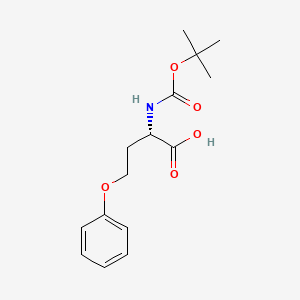
![rac-(1R,2R,5S,6S)-3,8-bis[(tert-butoxy)carbonyl]-3,8-diazatricyclo[4.2.0.0,2,5]octane-1,2-dicarboxylic acid](/img/structure/B13483369.png)
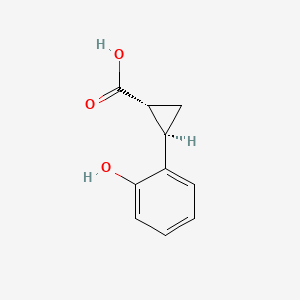

![6-Methoxyspiro[3.3]heptan-2-amine hydrochloride](/img/structure/B13483384.png)

![{Bicyclo[2.2.2]octan-2-yl}methanethiol](/img/structure/B13483392.png)
